molecular formula C22H24N2O2 B11361890 4-tert-butyl-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide

4-tert-butyl-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide

Cat. No.: B11361890
M. Wt: 348.4 g/mol
InChI Key: FHQIUODEQOCGHM-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with tert-butyl, methylfuran, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzamide core, followed by the introduction of the tert-butyl group through Friedel-Crafts alkylation. The methylfuran and pyridinyl groups are then introduced via nucleophilic substitution reactions. The reaction conditions often require the use of catalysts such as Lewis acids and bases, along with solvents like dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridinyl and furan rings, using reagents such as sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium catalyst

    Nucleophiles: Sodium hydride, lithium diisopropylamide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-tert-butyl-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-[(5-methylfuran-2-yl)methyl]aniline
  • 4-tert-butyl-N-[(5-methylfuran-2-yl)methyl]pyridine

Uniqueness

Compared to similar compounds, 4-tert-butyl-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

4-tert-butyl-N-[(5-methylfuran-2-yl)methyl]-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C22H24N2O2/c1-16-8-13-19(26-16)15-24(20-7-5-6-14-23-20)21(25)17-9-11-18(12-10-17)22(2,3)4/h5-14H,15H2,1-4H3

InChI Key

FHQIUODEQOCGHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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